N',N"-Di-(tert-butoxycarbonyl)-N,N-dimethyl-guanidine
Overview
Description
“N’,N"-Di-(tert-butoxycarbonyl)-N,N-dimethyl-guanidine” is a compound that involves the use of the tert-butoxycarbonyl (Boc) group. The Boc group is a protecting group used in organic synthesis, often covalently linked to vectors for gene or drug delivery as a means of increasing their transfection activity and reducing toxicity . This strategy relies on the protection of basic nitrogen atoms .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . N,N’-di-Boc-guanidine can be synthesized from guanidine hydrochloride and di-tert-butyl dicarbonate .Chemical Reactions Analysis
The Boc group can be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid). This makes Boc serve as a protective group, for instance in solid phase peptide synthesis . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, using oxalyl chloride in methanol .Scientific Research Applications
Preparation of amides and amidines, and sulfonated compounds using N,N′-Di-Boc-N′′-triflylguanidine (Baker, Tomioka, & Goodman, 2003).
Conversion of primary and secondary amines to diprotected guanidines by N,N'-di-tert-butoxycarbonyl-1H-benzotriazole-1-carboxamidine derivatives (Musiol & Moroder, 2001).
Synthesis of new compounds with amines using DMNPC and N,N-bis(tert-butoxycarbonyl)thiourea, potentially for organic synthesis (Ling-hua, 2009).
Rapid and efficient synthesis of bis(carbamate)-protected guanidines from primary and secondary amines using 4-nitro-1-H-pyrazole-1-[N, N′-bis(tert-butoxycarbonyl)]caramidine (Yong, Kowalski, Thoen, & Lipton, 1999).
Rapid guanidinylation of amines and peptides using 1H-triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine, offering potential for therapeutic applications (Wester, Björkling, & Franzyk, 2021).
High-throughput synthesis of N,N'-bis(tert-butoxycarbonyl)-protected guanidines from amines using polymer-supported carbodiimide (Guisado, Martínez, & Pastor, 2002).
Chemo-selective N-Boc protection of amine moiety in various compounds using di-tert-butyl dicarbonate and guanidine hydrochloride (Jahani, Tajbakhsh, Golchoubian, & Khaksar, 2011).
Synthesis of functionalized amino acid derivatives as potential anti-cancer agents (Kumar et al., 2009).
properties
IUPAC Name |
tert-butyl N-[dimethylamino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O4/c1-12(2,3)19-10(17)14-9(16(7)8)15-11(18)20-13(4,5)6/h1-8H3,(H,14,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWKPSREVZHVDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N',N"-Di-(tert-butoxycarbonyl)-N,N-dimethyl-guanidine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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